molecular formula C20H24N4O4 B13762406 1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide CAS No. 6276-41-1

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide

Cat. No.: B13762406
CAS No.: 6276-41-1
M. Wt: 384.4 g/mol
InChI Key: BBLNWSVIOAMUCX-UHFFFAOYSA-N
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Description

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide is a compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the piperazine ring, along with two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 1,4-bis(4-methoxyphenyl)piperazine with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl groups may enhance its binding affinity and selectivity towards certain targets. The carboxamide groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide is unique due to the presence of both methoxyphenyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6276-41-1

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide

InChI

InChI=1S/C20H24N4O4/c1-27-17-7-3-15(4-8-17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-5-9-18(28-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

BBLNWSVIOAMUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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